molecular formula C7H2Cl4O B2500740 2,4,5-trichlorobenzoyl Chloride CAS No. 42221-49-8

2,4,5-trichlorobenzoyl Chloride

Cat. No.: B2500740
CAS No.: 42221-49-8
M. Wt: 243.89
InChI Key: BONFTDXNVIOQBZ-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzoyl Chloride is an organic compound with the molecular formula C7H2Cl3O. It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 5 positions. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various chemicals and pharmaceuticals .

Mechanism of Action

Target of Action

2,4,5-Trichlorobenzoyl Chloride is primarily used as a reagent in organic synthesis . Its primary targets are the molecules it reacts with in these synthetic processes. For example, it is used in the Yamaguchi esterification process, where it interacts with carboxylic acids and alcohols to form esters .

Mode of Action

In the Yamaguchi esterification process, this compound acts as an acylating agent . It reacts with a carboxylic acid to form a mixed anhydride intermediate. This intermediate then reacts with an alcohol to form the desired ester, releasing a molecule of 2,4,5-Trichlorobenzoic acid as a byproduct .

Biochemical Pathways

As a synthetic reagent, this compound doesn’t directly participate in any biochemical pathways. For instance, it has been used in the synthesis of pyrazinamide analogues, which have shown activity against Mycobacterium tuberculosis .

Result of Action

The primary result of this compound’s action is the formation of esters from carboxylic acids and alcohols in the Yamaguchi esterification process . These esters can be used as intermediates in the synthesis of a wide variety of organic compounds, including pharmaceuticals and biologically active molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is moisture-sensitive and can react with water to form 2,4,5-Trichlorobenzoic acid . Therefore, it must be stored and used under dry conditions . The temperature and solvent used in the reaction can also affect its reactivity and the yield of the esterification process .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trichlorobenzoyl Chloride can be synthesized through the chlorination of benzoyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms by chlorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to optimize yield and purity. The crude product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorobenzoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trichlorobenzoyl Chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in the synthesis of specialized compounds that require precise functionalization .

Properties

IUPAC Name

2,4,5-trichlorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONFTDXNVIOQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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